(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
Overview
Description
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 and a molecular weight of 263.08 g/mol. This compound is known for its significant applications in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Related compounds such as 4-(trifluoromethyl)phenylhydrazine have been noted to participate as phenylhydrazine-based reductants in the one-step reduction and functionalization of graphene oxide .
Mode of Action
It’s worth noting that phenylhydrazine-based compounds, which include (4-(trifluoromethyl)benzyl)hydrazine dihydrochloride, are known to act as reductants .
Biochemical Pathways
Related compounds have been used in the synthesis of other compounds, indicating a potential role in various biochemical pathways .
Result of Action
Related compounds have been noted to participate in the reduction and functionalization of graphene oxide , which could suggest potential applications in materials science.
Biochemical Analysis
Cellular Effects
The effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, signal transduction, and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (4-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted benzyl compounds .
Scientific Research Applications
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar in structure but lacks the benzyl group.
Phenylhydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Fluorophenylhydrazine hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the benzyl hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various scientific applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVUIMVZRDACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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